2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol
Description
2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a fluorenylidene hydrazine moiety
Properties
IUPAC Name |
2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADFBNVWJETED-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol typically involves the reaction of 2-bromo-4-nitrophenol with 9H-fluoren-9-ylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst
Chemical Reactions Analysis
2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential antimicrobial properties are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in microorganisms, which could explain its antimicrobial properties . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds include other fluorenylidene hydrazine derivatives and brominated phenols. . Some similar compounds are:
- 2-Bromo-9H-fluoren-9-ylidene hydrazine
- 4-Nitrophenol derivatives
- Fluorenyl-hydrazonothiazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
